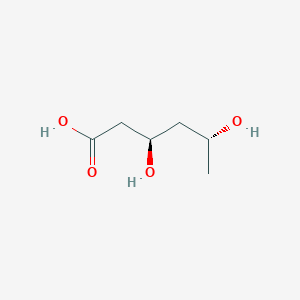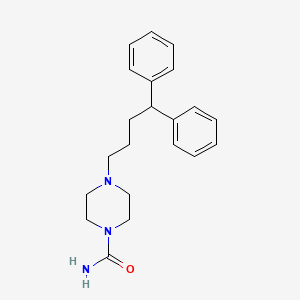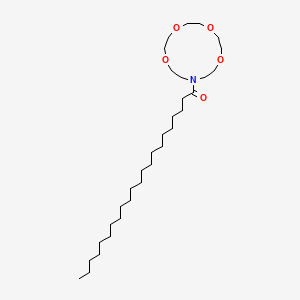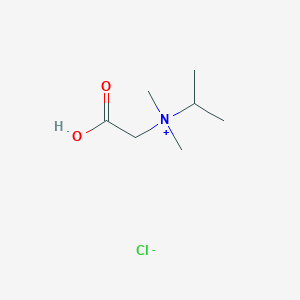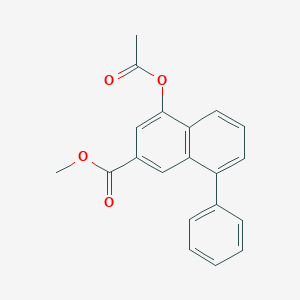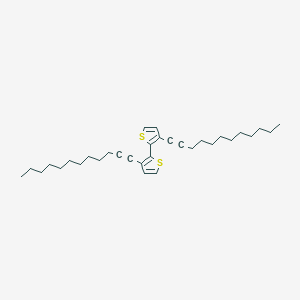
3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them interesting for various applications in materials science, particularly in organic electronics and photovoltaics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves the coupling of 2,2’-bithiophene with dodec-1-yne. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene can undergo various types of reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogen atoms onto the thiophene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioorganic chemistry for the development of new materials.
Medicine: Could be explored for its biological activity, although specific applications would require further research.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action for 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. The molecular targets and pathways would involve interactions with other conjugated systems or electrodes in devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dihexyl-2,2’-bithiophene
- 3,3’-Dioctyl-2,2’-bithiophene
- 3,3’-Didecyl-2,2’-bithiophene
Comparison
Compared to its shorter alkyl chain analogs, 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene may exhibit different solubility, melting points, and electronic properties. The longer alkyl chains can influence the compound’s packing in solid-state structures, potentially affecting its performance in electronic applications.
Eigenschaften
CAS-Nummer |
864838-90-4 |
|---|---|
Molekularformel |
C32H46S2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
3-dodec-1-ynyl-2-(3-dodec-1-ynylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-33-31(29)32-30(26-28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-20H2,1-2H3 |
InChI-Schlüssel |
NQXOSUAFXSLTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CC1=C(SC=C1)C2=C(C=CS2)C#CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

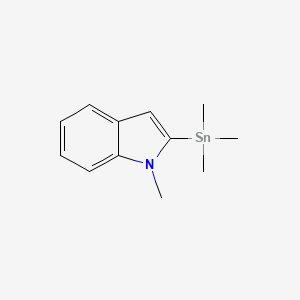
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
